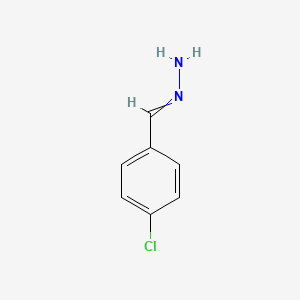

Benzaldehyde, 4-chloro-, hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURDSJGWWXAEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392631 | |

| Record name | Benzaldehyde, 4-chloro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-80-2 | |

| Record name | Benzaldehyde, 4-chloro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Chlorophenyl Methylidenehydrazine

Precursor Synthesis and Condensation Reactions

The fundamental approach to synthesizing (4-Chlorophenyl)methylidenehydrazine involves the condensation of a carbonyl compound, in this case, 4-Chlorobenzaldehyde (B46862), with a hydrazine (B178648) derivative. wikipedia.org This reaction is a cornerstone of organic chemistry, valued for its efficiency and the stability of the resulting hydrazone linkage. soeagra.com

Direct Condensation of 4-Chlorobenzaldehyde with Hydrazine Hydrate (B1144303)

The most direct route to (4-Chlorophenyl)methylidenehydrazine is the reaction between 4-chlorobenzaldehyde and hydrazine hydrate. wikipedia.org This process is an addition-elimination reaction where the nitrogen nucleophile of hydrazine attacks the carbonyl carbon of the aldehyde. asianpubs.org

The synthesis of hydrazones from aldehydes and hydrazine hydrate is typically conducted in a suitable solvent to facilitate the reaction. Ethanol (B145695) is a commonly employed solvent for this type of condensation. orgsyn.org The reaction often proceeds by heating the mixture to ensure the completion of the reaction. orgsyn.org For instance, a similar synthesis involving 2-chlorobenzaldehyde (B119727) was heated to 60°C. orgsyn.org The use of an excess of hydrazine hydrate can be employed to drive the reaction equilibrium towards the formation of the desired mono-hydrazone product in high yields. orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Outcome |

| 4-Chlorobenzaldehyde | Hydrazine Hydrate | Ethanol | Heating | (4-Chlorophenyl)methylidenehydrazine |

This interactive table summarizes the typical reaction conditions for the direct condensation synthesis.

The formation of the hydrazone linkage proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. soeagra.comnumberanalytics.com This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. soeagra.com This addition is typically the rate-determining step and can be catalyzed by acid. numberanalytics.com

Dehydration: The tetrahedral intermediate is unstable and undergoes a dehydration step. soeagra.comnumberanalytics.com Protonation of the hydroxyl group facilitates the elimination of a water molecule, leading to the formation of a C=N double bond, which characterizes the hydrazone structure. soeagra.com The final step involves deprotonation to yield the neutral hydrazone product. soeagra.com

Optimizing the synthesis of hydrazones often involves adjusting several key parameters to maximize yield and purity. While specific optimization studies for (4-Chlorophenyl)methylidenehydrazine are not detailed in the provided results, general strategies for related reactions can be applied. For instance, in multi-component reactions involving 4-chlorobenzaldehyde and hydrazine hydrate to form other heterocyclic systems, parameters such as the amount of catalyst, the type of solvent, and reaction time and temperature are crucial variables that are manipulated to achieve the highest possible yield. researchgate.net The use of an excess of the hydrazine reagent is a common strategy to push the reaction equilibrium towards the product. orgsyn.org Furthermore, mechanochemical methods, such as milling, have been explored as an efficient and solvent-free alternative for synthesizing hydrazone derivatives, often resulting in quantitative yields. nih.gov

Synthesis with Substituted Hydrazines and Hydrazides

The versatility of the condensation reaction allows for the use of substituted hydrazines and hydrazides, leading to a wide array of derivatized hydrazones. These derivatives often exhibit distinct chemical and physical properties.

A notable derivative is N-(4-Chlorobenzilidine)benzoic acid hydrazide, synthesized by reacting 4-chlorobenzaldehyde with benzoic acid hydrazide. researchgate.net This reaction follows the same fundamental condensation mechanism as with hydrazine hydrate. One reported synthesis achieved a 78% yield of the hydrazone by reacting the two precursors. researchgate.net In some synthetic procedures for related hydrazides, a catalytic amount of acetic acid is used in a solvent like methanol (B129727), with the reaction mixture being refluxed for several hours. nih.gov

| Reactant 1 | Reactant 2 | Catalyst (Example) | Solvent (Example) | Reported Yield |

| 4-Chlorobenzaldehyde | Benzoic acid hydrazide | Acetic Acid | Methanol | 78% researchgate.net |

This interactive table outlines the synthesis of a substituted hydrazide derivative.

Synthesis with 1-Methylhydrazine

The reaction between 4-chlorobenzaldehyde and 1-methylhydrazine hydrochloride leads to the formation of the corresponding N-methylated hydrazone derivative. This condensation reaction is a fundamental method for introducing an additional methyl group to the hydrazine nitrogen, thereby altering the electronic and steric properties of the resulting molecule. This structural modification can be crucial for tuning the compound's reactivity and potential biological activity.

Synthesis with 1-(Quinolin-8-yl)hydrazine

The synthesis of (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine is achieved through the reaction of 4-chlorobenzaldehyde with 1-(quinolin-8-yl)hydrazine. nih.gov This process typically involves refluxing the reactants in an ethanol solution with a catalytic amount of glacial acetic acid. nih.gov The resulting product, a brown crystalline solid, incorporates the quinoline (B57606) nucleus, a heterocyclic scaffold known for its presence in biologically active compounds. nih.gov The combination of the hydrazone linkage with the quinoline moiety generates derivatives with potential pharmacological significance. nih.gov

Synthesis with 4-Chlorobenzhydrazide (B1581245)

The condensation of 4-chlorobenzaldehyde with 4-chlorobenzhydrazide yields N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide. This reaction involves the formation of a new carbon-nitrogen double bond, creating a more complex hydrazone structure. The resulting compound possesses two chlorophenyl groups, which can influence its physicochemical properties and potential applications in materials science or medicinal chemistry. The synthesis of 4-chlorobenzhydrazide itself can be achieved by treating methyl 4-chlorobenzoate (B1228818) with hydrazine hydrate.

Synthesis with Isonicotinoyl Hydrazide

The reaction of 4-chlorobenzaldehyde with isonicotinoyl hydrazide (isoniazid) results in the formation of N'-(4-chlorobenzylidene)isonicotinohydrazide. ontosight.airesearchgate.net This synthesis is typically a condensation reaction that can be carried out in an aqueous medium. researchgate.net The product belongs to the hydrazide class of compounds, which are recognized for their versatility in medicinal chemistry. ontosight.ai The structure combines a pyridine (B92270) ring with a 4-chlorobenzylidene group through a hydrazide linkage, and such compounds are often investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai

Reaction with Aminosulphonyl Phenoxyacetylhydrazides

The reaction of 4-chlorobenzaldehyde with aminosulphonyl phenoxyacetylhydrazides is a method used to generate a series of novel hydrazone derivatives. ub.ro This synthesis is generally carried out by refluxing the corresponding hydrazide and 4-chlorobenzaldehyde in an ethanol medium, often with a few drops of acetic acid as a catalyst. ub.ro The resulting products are typically purified by recrystallization from ethanol. ub.ro This approach allows for the incorporation of a phenoxyacetylhydrazide backbone with an aminosulphonyl group, leading to compounds with potential practical importance that are characterized by elemental analysis, IR spectral measurements, and melting points. ub.ro

Diversification Strategies for Structural Analogues

Preparation of Functionalized Hydrazone Derivatives

The diversification of the (4-chlorophenyl)methylidenehydrazine scaffold is a key strategy in the development of new compounds with tailored properties. This is often achieved by reacting 4-chlorobenzaldehyde with a variety of functionalized hydrazines and hydrazides. nih.govresearchgate.net For instance, the reaction of 4-chlorobenzaldehyde with hydrazide-hydrazone derivatives can be utilized in the synthesis of various heterocyclic compounds, such as coumarins, pyridines, thiazoles, and thiophenes, which may exhibit antitumor activity. nih.gov These reactions underscore the utility of 4-chlorobenzaldehyde as a building block for creating a diverse library of structural analogues.

Synthesis of Phthalazine-Based Hydrazone Analogues

Phthalazine-based hydrazones are a class of compounds with significant interest in medicinal chemistry. The synthesis of these analogues can be achieved through the condensation of hydrazide derivatives with aldehydes. For instance, new hydrazone derivatives incorporating a phthalazine (B143731) core have been synthesized by reacting a hydrazide such as 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide with p-chloro benzaldehyde (B42025). nih.gov This reaction is typically carried out in ethanol under reflux conditions for 24 hours, yielding the corresponding (E)-N'-(4-chlorobenzylidene) substituted phthalazine hydrazone. nih.govnih.gov The formation of these hydrazones is confirmed through spectroscopic methods like 1H NMR and IR analysis. nih.gov

The general synthetic approach involves the initial preparation of a phthalazinone precursor, which is then functionalized to introduce a hydrazide group. uzh.ch This hydrazide intermediate is the key component that subsequently reacts with 4-chlorobenzaldehyde to form the final phthalazine-based hydrazone. researchgate.net The versatility of this method allows for the introduction of various substituents on both the phthalazine ring and the aldehyde, leading to a diverse library of compounds. uzh.chnih.gov

Table 1: Synthesis of Phthalazine-Based Hydrazone Analogues

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide, 4-chlorobenzaldehyde | Ethanol, Reflux 24h | (E)-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N'-(4-chlorobenzylidene)propanehydrazide derivative | nih.gov |

Generation of Hydrazones with 3,4,5-Trimethoxyphenyl Moieties

The incorporation of the 3,4,5-trimethoxyphenyl moiety into a hydrazone structure containing a 4-chlorophenyl group can be readily achieved through a condensation reaction. Specifically, (E)-N′-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide is synthesized by reacting 3,4,5-trimethoxybenzohydrazide (B1329584) with 4-chlorobenzaldehyde. mdpi.com

The reaction is typically performed by refluxing an ethanolic solution of the two reactants for a period of two hours. mdpi.com Upon cooling the reaction mixture, the desired solid product precipitates and can be collected by filtration. mdpi.com This synthetic strategy provides a straightforward method to combine the structural features of both the 4-chlorophenyl and the 3,4,5-trimethoxyphenyl groups within a single hydrazone molecule.

Table 2: Synthesis of (E)-N′-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Reference |

|---|

Derivatization to Thiosemicarbazide (B42300) and Semicarbazide (B1199961) Analogues

(4-Chlorophenyl)methylidenehydrazine can be derivatized to form thiosemicarbazide and semicarbazide analogues. These derivatives are typically synthesized through the reaction of a corresponding semicarbazide or thiosemicarbazide with 4-chlorobenzaldehyde. For example, a series of hydrazone derivatives were synthesized from 4-(2-chloroethyl)semicarbazide and various benzaldehydes, including presumably 4-chlorobenzaldehyde, to yield the corresponding semicarbazone. researchgate.net

A general and efficient one-pot, two-step approach for the synthesis of 4-substituted semicarbazides has been developed. google.com This method involves the formation of a carbamate (B1207046) from an amine, which then reacts with hydrazine to produce the semicarbazide. google.com This resulting 4-substituted semicarbazide can then be condensed with 4-chlorobenzaldehyde to afford the desired semicarbazone. The synthesis of semicarbazones can be achieved by reacting a substituted benzaldehyde with a semicarbazide solution. ekb.eg

Formation of Formazan (B1609692) Derivatives

Formazans are intensely colored compounds that can be synthesized from hydrazones. The standard method for preparing triphenyl formazans involves the reaction of an arylidene arylhydrazone with a diazonium salt. researchgate.net This reaction proceeds by the coupling of the diazonium salt to the methine carbon of the hydrazone. wikipedia.org

Specifically, formazans with a C-aryl ring can be prepared by coupling a highly electrophilic diazonium salt with an ortho-substituted benzylidene arylhydrazine. youtube.com The synthesis of 1-phenyl-3-phenyl-5-[aryl/heteroaryl] formazan derivatives involves preparing a diazonium salt solution from a substituted aryl amine, which is then added to a solution of benzaldehyde phenylhydrazone in pyridine at low temperatures. After several hours, the reaction mixture is poured into ice-cold water to precipitate the dark-colored formazan product. While direct synthesis from (4-chlorophenyl)methylidenehydrazine is plausible, the literature more commonly describes the reaction of a substituted phenylhydrazone with a diazonium salt.

Synthesis of Oxadiazole Derivatives from Hydrazone Precursors

1,3,4-Oxadiazoles, an important class of five-membered heterocyclic compounds, can be efficiently synthesized from hydrazone precursors through oxidative cyclization. Various methods have been developed for this transformation. One common approach involves the oxidative cyclization of N-acylhydrazones, which can be prepared by the condensation of aldehydes with hydrazides.

Several reagents can mediate this cyclization. For instance, stoichiometric molecular iodine in the presence of potassium carbonate can effectively cyclize acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. Another method employs iodine and yellow mercuric oxide in dry ether for the oxidative cyclization of aroylhydrazones like 4-chlorobenzaldehyde 4-chlorobenzoylhydrazone. The reaction is characterized by the disappearance of the CONH and NH bands and the appearance of a C=N absorption band in the IR spectrum. Furthermore, a catalytic amount of iodine with an aqueous hydrogen peroxide oxidant at room temperature has also been used for this transformation. Alternative dehydrative cyclization of diacylhydrazines using reagents like phosphorus oxychloride is also a common route to 1,3,4-oxadiazoles.

Table 3: Reagents for Oxidative Cyclization of Hydrazones to Oxadiazoles

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Molecular iodine, Potassium carbonate | - | |

| Iodine, Yellow mercuric oxide | Dry ether | |

| Catalytic iodine, Hydrogen peroxide | Room temperature |

Synthesis of Bis(4-chlorobenzylidene)hydrazine

Bis(4-chlorobenzylidene)hydrazine, also known as 4-chlorobenzaldehyde azine, is synthesized through the condensation reaction of 4-chlorobenzaldehyde with hydrazine. mdpi.com Typically, two equivalents of the aldehyde react with one equivalent of hydrazine hydrate.

The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol. mdpi.com An acid catalyst, like glacial acetic acid or hydrochloric acid, can be used to facilitate the reaction. mdpi.com The reaction of formylated-triarylmethanes with hydrazine monohydrate in a 2:1 molar ratio, refluxed in hot ethanol with a few drops of glacial acetic acid, yields the corresponding azines. The product, a yellow crystalline solid, can be isolated upon completion of the reaction and evaporation of the solvent. mdpi.com

Preparation of Hydrazone-Substituted Push-Pull Type NLOphores

Hydrazone-substituted push-pull type nonlinear optical (NLO) chromophores are materials with potential applications in optoelectronics. The synthesis of these NLOphores can be achieved using (4-chlorophenyl)methylidenehydrazine derivatives as key building blocks. A recently developed method involves a click-type [2 + 2] cycloaddition-retroelectrocyclization (CA-RE) reaction.

In this approach, hydrazone-substituted alkynes are reacted with strong acceptors like tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). This demonstrates that hydrazones can act as effective electron-donating groups in these reactions, expanding the scope of donor groups available for synthesizing NLOphores. The resulting chromophores exhibit charge-transfer bands in the visible to near-infrared region, with maximum absorption wavelengths (λmax) ranging from 473 to 725 nm. The nonlinear optical responses of these structures have been measured using techniques like electric field-induced second harmonic generation (EFISHG).

Table 4: Properties of Hydrazone-Substituted Push-Pull NLOphores

| Property | Range/Value | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 473 - 725 nm |

Benzylidenehydrazine (B8809509) Derivatives Synthesis

The synthesis of benzylidenehydrazine derivatives, including (4-Chlorophenyl)methylidenehydrazine, is primarily achieved through the condensation reaction between a substituted benzaldehyde and a hydrazine derivative. researchgate.net This reaction is a classic example of addition-elimination, where the nitrogen nucleophile of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a C=N double bond, characteristic of a hydrazone. researchgate.net

The general synthetic approach involves reacting the corresponding benzaldehyde derivative with hydrazine hydrate or a substituted hydrazine, often in a suitable solvent and sometimes with an acid catalyst. tandfonline.comnih.gov An improved synthetic route involves first forming the (E)-benzylidenehydrazine derivative by reacting the benzaldehyde with hydrazine hydrate, and then coupling this fragment with another molecule to obtain the final target compound. This method was developed to overcome the formation of cis-trans isomers, which can be difficult to separate. nih.gov

Several research groups have reported the synthesis of various benzylidenehydrazine derivatives starting from 4-chlorobenzaldehyde. For instance, (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine was synthesized by refluxing 4-chlorobenzaldehyde and 1-(quinolin-8-yl)hydrazine in ethanol with glacial acetic acid for 8 hours, yielding the product in crystalline form. nih.gov

The following table summarizes the synthesis of various benzylidenehydrazine derivatives related to (4-Chlorophenyl)methylidenehydrazine, highlighting the reactants, conditions, and outcomes.

Interactive Data Table: Synthesis of Benzylidenehydrazine Derivatives

| Product | Aldehyde Reactant | Hydrazine Reactant | Solvent | Catalyst/Conditions | Yield | Reference |

| (E)-N'-(4-chlorobenzylidene) acetohydrazide derivatives | 4-Chlorobenzaldehyde | Hydrazine hydrate, followed by coupling with an acid | Water, then DMF | Room temp for 5h, then EDCI, HOBt, Et₃N at 35°C for 8-10h | - | tandfonline.comnih.gov |

| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | 4-Chlorobenzaldehyde | 1-(quinolin-8-yl)hydrazine | Ethanol | Glacial acetic acid, reflux for 8h | 70% | nih.gov |

| N-(4-Chlorobenzilidine)benzoic acid hydrazide | 4-Chlorobenzaldehyde | Benzoic acid hydrazide | - | - | - | researchgate.net |

| 4-chlorobenzaldehyde {2-[4-(aminomethyl)-phenoxy]ethyl}hydrazone | 4-Chlorobenzaldehyde | {2-[4-(aminomethyl)-phenoxy]ethyl}hydrazine | Acetone/Ethanol | Acetic acid | - | ub.ro |

Detailed research findings indicate that reaction conditions can be optimized to achieve high yields, often ranging from 70% to 99% for benzylidenehydrazides. researchgate.net The choice of solvent, catalyst, and reaction temperature plays a crucial role in the efficiency of the synthesis and the purity of the resulting product. For example, the synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide was achieved by refluxing 4-chloro-3-nitrobenzaldehyde (B100839) with acetohydrazide in dioxane with glacial acetic acid for 6 hours, yielding the product upon cooling and pouring into ice water. nih.gov This demonstrates the versatility of the condensation reaction for creating a wide array of substituted benzylidenehydrazine derivatives.

Chemical Reactivity, Transformation Pathways, and Coordination Chemistry of 4 Chlorophenyl Methylidenehydrazine

Organic Transformations and Mechanistic Investigations

The chemical behavior of (4-Chlorophenyl)methylidenehydrazine is characterized by a range of organic transformations, including nucleophilic addition-elimination, oxidation, reduction, cyclization, and hydrolysis reactions. These transformations are fundamental to its application in the synthesis of diverse heterocyclic compounds and other valuable organic molecules.

Nucleophilic Addition-Elimination Processes in Hydrazone Formation

The synthesis of (4-Chlorophenyl)methylidenehydrazine is primarily achieved through a condensation reaction between 4-chlorobenzaldehyde (B46862) and hydrazine (B178648). smolecule.comasianpubs.org This reaction is a classic example of a nucleophilic addition-elimination process. asianpubs.org The nitrogen atom of hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. fiveable.me This initial addition forms a tetrahedral intermediate, which then eliminates a water molecule to yield the final hydrazone product with a carbon-nitrogen double bond. asianpubs.orgfiveable.me The reaction is typically carried out in an alcoholic solvent like ethanol (B145695). smolecule.com The pH of the reaction medium is a critical factor; the reaction is generally favored in weakly acidic conditions (pH 4-5) to facilitate the protonation of the carbonyl group, making it more susceptible to nucleophilic attack. organicmystery.com

The formation of hydrazones is a reversible process, and the stability of the resulting C=N bond is crucial for its utility. asianpubs.orgresearchgate.net Hydrazone derivatives are generally more stable to hydrolysis compared to imines, which makes them valuable in various synthetic applications without the immediate need for reduction. asianpubs.org

Table 1: Synthesis of (4-Chlorophenyl)methylidenehydrazine

| Reactants | Product | Reaction Type |

| 4-Chlorobenzaldehyde, Hydrazine | (4-Chlorophenyl)methylidenehydrazine | Nucleophilic Addition-Elimination |

Oxidation and Reduction Reactions

(4-Chlorophenyl)methylidenehydrazine can undergo both oxidation and reduction reactions, depending on the reagents and conditions employed. smolecule.com

Oxidation:

Oxidative cleavage of the C=N bond in hydrazones can regenerate the parent carbonyl compound. tandfonline.com For instance, 4-chlorobenzaldehyde hydrazone can be oxidized back to 4-chlorobenzaldehyde. isca.me Various oxidizing agents can be used for this transformation. tandfonline.comisca.me One documented method involves the use of hexamethylenetetramine-bromine complex in dichloromethane (B109758) to oxidize 4-chlorobenzaldehyde 2,4-dinitrophenylhydrazone to 4-chlorobenzaldehyde. isca.me

Reduction:

The reduction of hydrazones is a significant transformation, most notably in the Wolff-Kishner reduction, which converts aldehydes and ketones to the corresponding alkanes. fiveable.meorganicchemistrydata.org This reaction involves the treatment of the hydrazone with a strong base, such as potassium hydroxide, at high temperatures. organicchemistrydata.orglibretexts.org The process begins with the formation of the hydrazone, followed by deprotonation and subsequent elimination of nitrogen gas (N₂) to yield a carbanion, which is then protonated to form the alkane. libretexts.orglibretexts.org While the harsh conditions of the classical Wolff-Kishner reduction can be a limitation, milder methods for the reduction of related tosylhydrazones using sodium borohydride (B1222165) or sodium cyanoborohydride have been developed. organicchemistrydata.org

Cyclization Pathways Leading to Heterocyclic Systems

The hydrazone moiety of (4-Chlorophenyl)methylidenehydrazine is a key structural feature that enables its participation in various cyclization reactions to form important heterocyclic systems, such as triazoles and oxadiazoles.

1,2,4-Triazoles can be synthesized from hydrazones through several routes. One approach involves the reaction of hydrazones with a suitable reagent that provides the remaining carbon and nitrogen atoms for the triazole ring. For example, 4-aryl-3-substituted-1,2,4-triazoles can be prepared from a hydrazone, an aniline (B41778), and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) in the presence of an acid. mdpi.com Another method involves the reaction of 4-chloroquinazolines with hydrazines, which can lead to the formation of 1,3-disubstituted 1H-1,2,4-triazoles. rsc.org More recent developments include the synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles through a formal [3+2] cycloaddition. rsc.org

(4-Chlorophenyl)methylidenehydrazine and its derivatives are valuable precursors for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant biological activities. journalagent.com Oxidative cyclization is a common method for this transformation. journalagent.comorganic-chemistry.org For instance, the oxidative cyclization of 4-chlorobenzaldehyde 4-chlorobenzoylhydrazone with iodine and yellow mercuric oxide yields 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole. journalagent.com Other methods include condensative cyclization with reagents like acetic anhydride (B1165640) or benzoyl chloride. journalagent.com Electrochemical methods have also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones, offering a mild and efficient alternative to traditional oxidants. nih.gov

Table 2: Cyclization Reactions of (4-Chlorophenyl)methylidenehydrazine Derivatives

| Starting Material | Reagents/Conditions | Product |

| 4-Chlorobenzaldehyde 4-chlorobenzoylhydrazone | Iodine, Yellow Mercuric Oxide | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole |

| Hydrazones | Aniline, DMFDMA, Acid | 4-Aryl-3-substituted-1,2,4-triazoles |

| N-Acyl Hydrazones | Electrochemical Oxidation | 2,5-Disubstituted 1,3,4-oxadiazoles |

Hydrolysis of Hydrazone and Imine Derivatives

The hydrolysis of hydrazones, which is the reverse of their formation, involves the cleavage of the C=N bond to regenerate the parent aldehyde or ketone and the hydrazine derivative. asianpubs.org This reaction is typically acid-catalyzed. asianpubs.orgresearchgate.net While imines are generally sensitive to hydrolysis, hydrazones, particularly those derived from acyl hydrazides, can be more stable. asianpubs.org However, hydrazones derived from hydrazines with electron-withdrawing groups can hydrolyze rapidly in neutral water. researchgate.net

The deprotection of hydrazones to regenerate carbonyl compounds is an important transformation in organic synthesis. tandfonline.com Zirconium oxychloride octahydrate has been reported as an efficient catalyst for the hydrolysis (deprotection) of hydrazones, including 4-chlorobenzaldehyde hydrazone, back to their corresponding aldehydes or ketones. tandfonline.com Another method for the hydrolysis of hydrazones under mild conditions involves treatment with picric acid. google.com

Oxidative Cleavage and Deprotection of Hydrazones to Carbonyl Compounds

The conversion of hydrazones back to their parent carbonyl compounds is a crucial deprotection strategy in organic synthesis. For (4-chlorophenyl)methylidenehydrazine, this transformation can be efficiently achieved through oxidative cleavage.

A notable method involves the use of zirconium oxychloride octahydrate (ZrOCl2·8H2O) as a catalyst. tandfonline.com In a study, 4-chlorobenzaldehyde hydrazone was selected as a model substrate to explore the efficacy of this catalyst in various solvents. tandfonline.com The deprotection reaction, catalyzed by 10 mol% of ZrOCl2·8H2O, was found to be most effective in refluxing methanol (B129727), leading to a quantitative yield of 4-chlorobenzaldehyde. tandfonline.com This method is advantageous due to the use of an inexpensive, readily available, and relatively non-toxic catalyst. tandfonline.com The reaction proceeds under aerobic conditions and is generally faster for the deprotection of hydrazones than for the initial protection of carbonyl compounds. tandfonline.com

The general scheme for the deprotection is as follows: ClC6H4CH=NNH2 + O2 --(ZrOCl2·8H2O, Methanol, Reflux)--> ClC6H4CHO + N2 + H2O

It has been observed that substrates with either electron-donating or electron-withdrawing groups on the aromatic ring react with varying reaction times. tandfonline.com Furthermore, a competitive reaction between the hydrazones of 4-nitrobenzaldehyde (B150856) and acetophenone (B1666503) demonstrated that the 4-nitrobenzaldehyde hydrazone was selectively cleaved, highlighting a degree of chemoselectivity in this deprotection method. tandfonline.com

Hydrazones as Carbanion Equivalents in Carbon-Carbon Bond Forming Reactions

Hydrazones, including (4-chlorophenyl)methylidenehydrazine, can function as carbanion equivalents, providing a powerful tool for the formation of new carbon-carbon bonds. libretexts.orgchemistry.coachfiveable.me This reactivity is harnessed in reactions like the Wolff-Kishner reduction, where a hydrazone is converted to an alkane via a carbanion intermediate. libretexts.orglibretexts.org

The mechanism of the Wolff-Kishner reduction involves the deprotonation of a weakly acidic N-H bond in the hydrazone to form a hydrazone anion. libretexts.org This anion possesses a resonance structure that places a negative charge on the carbon atom, effectively making it a carbanion. libretexts.org This carbanion is then protonated. A subsequent deprotonation and loss of dinitrogen gas generates another carbanion, which upon protonation yields the final alkane product. libretexts.org

While the direct use of (4-chlorophenyl)methylidenehydrazine as a carbanion equivalent in specific C-C bond-forming reactions beyond the Wolff-Kishner reduction is not extensively detailed in the provided search results, the fundamental principle of its ability to form a carbanion intermediate is a cornerstone of its chemical reactivity. libretexts.org This characteristic allows for its potential application in various nucleophilic addition and substitution reactions.

Cross-Coupling Reactions Involving Hydrazone Moieties (e.g., Sonogashira Coupling)

The hydrazone moiety can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the direct Sonogashira coupling of (4-chlorophenyl)methylidenehydrazine itself was not explicitly detailed in the provided search results, related research on aryl hydrazones highlights the potential for such transformations.

For instance, a novel nickel-catalyzed cross-coupling reaction between aldehydes and aryl halides has been developed, proceeding through hydrazone intermediates. rsc.orgnih.gov This reaction merges the principles of the Wolff-Kishner reduction and classical cross-coupling reactions, offering a new pathway for C-C bond formation. rsc.orgnih.gov Aromatic aldehydes and various aryl halides have proven to be effective substrates in this chemistry. rsc.orgnih.gov

Furthermore, visible-light-induced, transition-metal-free cross-coupling of aryl iodides with hydrazones has been reported. rsc.org In this method, the hydrazone acts as an alternative to organometallic reagents. The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the hydrazone anion and the aryl halide, which upon photoexcitation, generates an aryl radical via single-electron transfer. rsc.org

Palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl and heteroaryl halides have also been developed to synthesize substituted olefins. organic-chemistry.org These reactions can be performed in the absence of external ligands and are compatible with a range of functional groups. organic-chemistry.org The utility of these methods has been extended to one-pot tandem reactions where ketones are first converted to their hydrazones in situ and then coupled with aryl halides. organic-chemistry.orgacs.org

A study on the synthesis of hydrazone-substituted push-pull type chromophores utilized Sonogashira cross-coupling reactions to prepare disubstituted alkynes. acs.orgnih.gov In this work, an iodoarene was coupled with various terminal alkynes at room temperature to yield the desired products. acs.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions Involving Hydrazone Moieties

| Reaction Type | Catalyst/Conditions | Reactants | Product Type |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel Catalyst | Aldehydes, Aryl Halides (via hydrazone intermediate) | Coupled Aromatic Compounds |

| Visible-Light-Induced Cross-Coupling | Visible Light (metal-free) | Aryl Iodides, Hydrazones | Coupled Aromatic Compounds |

| Palladium-Catalyzed Cross-Coupling | Palladium Catalyst | Tosylhydrazones, Aryl Halides | Substituted Olefins |

Cycloaddition-Retroelectrocyclization Reactions in Chromophore Synthesis

(4-Chlorophenyl)methylidenehydrazine and its derivatives are valuable precursors in the synthesis of chromophores, particularly through cycloaddition-retroelectrocyclization (CA-RE) reactions. acs.orgnih.gov This type of reaction, specifically the [2+2] CA-RE, has emerged as a significant method for constructing complex organic molecules. acs.org

In a recent study, hydrazone-substituted alkynes were shown for the first time to react with tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) via a [2+2] CA-RE mechanism. acs.orgnih.gov This discovery introduces hydrazones as a new class of donor groups for these powerful "click-type" reactions. acs.org The resulting chromophores exhibit charge-transfer bands that extend from the visible to the near-infrared region, with maximum absorption wavelengths (λmax) ranging from 473 to 725 nm. acs.orgnih.gov

The synthesis of these chromophores involves the initial preparation of a hydrazone-substituted terminal alkyne. nih.gov This alkyne can then undergo reaction with electron-deficient alkenes like TCNE or TCNQ. acs.orgnih.gov While the reactions with TCNE proceeded quantitatively, purification led to moderate yields due to hydrolysis and decomposition. acs.org The reactions with TCNQ also yielded the desired chromophore products. nih.gov

Electrochemical studies of the synthesized chromophores revealed that they exhibit two reduction waves and one oxidation wave, which is attributed to the hydrazone moiety. acs.orgnih.gov

Coordination Chemistry and Metal Complexation

The nitrogen atoms of the hydrazone group in (4-chlorophenyl)methylidenehydrazine possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This ability allows for the formation of a variety of metal complexes with diverse structures and potential applications.

Ligand Design and Binding Modes of (4-Chlorophenyl)methylidenehydrazine

(4-Chlorophenyl)methylidenehydrazine can act as a ligand in the formation of metal complexes. The specific binding mode depends on the metal ion, the reaction conditions, and the presence of other coordinating groups within the ligand structure.

While the simple (4-chlorophenyl)methylidenehydrazine is a monodentate ligand, derivatives can be designed to act as bidentate or even polydentate ligands. This is typically achieved by introducing another donor atom in a suitable position to form a stable chelate ring upon coordination with a metal ion.

For example, a study on the synthesis and characterization of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involved ligands that could potentially exhibit bidentate coordination. nih.gov In a related context, a pyrimidine (B1678525) hydrazide ligand was shown to act as a neutral bidentate ligand, coordinating with various transition metal ions to form octahedral complexes. ekb.eg A DFT study on dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylidene-κN] benzohydrazide-κO}M2+ complexes also illustrates the bidentate coordination of a hydrazone-based ligand. scielo.org.co

The coordination of such ligands often involves the azomethine nitrogen and another heteroatom, such as an oxygen from a carbonyl group or a nitrogen from a heterocyclic ring, to form a five- or six-membered chelate ring. This chelation enhances the stability of the resulting metal complex.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4-Chlorophenyl)methylidenehydrazine |

| 4-Chlorobenzaldehyde hydrazone |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde hydrazone |

| Acetophenone hydrazone |

| Zirconium oxychloride octahydrate |

| Tetracyanoethylene (TCNE) |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) |

| Benzaldehyde (B42025), 4-chloro-, hydrazone |

| 4-chlorobenzal chloride |

| 4-chlorobenzyl alcohol |

| 4-chlorobenzoic acid |

| 4-chlorobenzylidenylmalononitrile |

| N-(4-chlorobenzylidenyl)benzylamine |

| p-chlorotoluene |

| phosphorus trichloride |

| 1-chloro-4-dichloromethylbenzene |

| 4-chlorobenzyl trimethylsilyl (B98337) ether |

| Benzaldehyde, 4-chloro- |

| Benzaldehyde, p-chloro- |

| 4-Chlorobenzoic aldehyde |

| p-Chlorobenzaldehyde |

| p-Chlorobenzenecarboxaldehyde |

| Para-chlorobenzaldehyde |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |

| N-[(3-chloro-4- methoxyphenyl)methylidene]-4- methylbenzenesulphonohydrazide |

| 4-(4-Bromophenyl)-6-methyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carbohydrazide |

Tridentate Ligand Characteristics

For a hydrazone derived from 4-chlorobenzaldehyde to function as a tridentate ligand, its structure must incorporate a third potential donor atom in a sterically favorable position for chelation. The simple condensation product of 4-chlorobenzaldehyde and hydrazine, (4-Chlorophenyl)methylidenehydrazine, lacks this feature and typically acts as a bidentate or monodentate ligand.

Tridenticity is achieved by utilizing more complex hydrazides or substituted aldehydes in the synthesis. Aroylhydrazones, for example, are a well-studied class of tridentate ligands. These are formed by condensing 4-chlorobenzaldehyde with an acylhydrazide, such as isonicotinic acid hydrazide or a substituted benzhydrazide. analis.com.myresearchgate.net In these molecules, the ligand possesses three donor sites: the azomethine nitrogen, the carbonyl oxygen, and a heteroatom from the acyl group (e.g., the pyridine (B92270) nitrogen in isonicotinoyl hydrazones). researchgate.net

Upon complexation with a metal ion, these ligands typically undergo keto-enol tautomerization. The proton from the N-H group migrates to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond in the hydrazone backbone. The ligand then coordinates to the metal center in its deprotonated enolic form. This results in a tridentate chelate, often with an ONO or NNO donor atom set, forming stable five- and six-membered chelate rings with the central metal ion. nih.gov For instance, salicylaldehyde (B1680747) hydrazones can behave as dibasic tridentate (ONO) donors, coordinating through a phenolate (B1203915) oxygen, the enolic oxygen, and the azomethine nitrogen. This tridentate chelation significantly enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with hydrazones of 4-chlorobenzaldehyde is typically achieved by reacting the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating under reflux. analis.com.my The resulting complexes are characterized by a variety of physicochemical techniques, including elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), magnetic susceptibility measurements, and X-ray diffraction to elucidate their structures and properties.

Cobalt(II) Complexes

Cobalt(II) complexes with tridentate hydrazone ligands derived from 4-chlorobenzaldehyde have been synthesized and characterized. A common synthetic route involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or nitrate, with the appropriate aroylhydrazone ligand, like N'-(4-chlorobenzylidene)isonicotinohydrazide. researchgate.net These reactions are typically carried out in an alcoholic medium. The resulting complexes often exhibit an octahedral geometry, with the cobalt ion coordinated to two tridentate ligand molecules and, in some cases, additional water molecules to complete the coordination sphere. researchgate.netresearchgate.net Spectroscopic and magnetic data are key to confirming the structure and oxidation state of the cobalt center.

Table 1: Selected Cobalt(II) Hydrazone Complex

| Ligand | Metal Salt | Proposed Geometry | Reference |

|---|---|---|---|

| 4-chlorobenzaldehyde hydralazine (B1673433) hydrazone | Co(II) | Octahedral | researchgate.net |

Nickel(II) Complexes

Nickel(II) complexes of 4-chlorobenzaldehyde-derived hydrazones are readily synthesized by refluxing a methanolic solution of the ligand and a nickel(II) salt, such as nickel(II) chloride. analis.com.my For example, the reaction with 4-chloro-N'-(4-chlorobenzylidene)benzhydrazide yields a pale green complex. analis.com.my Characterization data, including melting point and IR spectroscopy, confirm the complexation, which is often indicated by a color change and a higher melting point for the complex compared to the free ligand. analis.com.my Magnetic susceptibility measurements can distinguish between different geometries; for instance, diamagnetic Ni(II) complexes are typically square planar. rsisinternational.org Depending on the specific ligand, geometries such as square-planar or octahedral are commonly observed. researchgate.netrsisinternational.org

Table 2: Selected Nickel(II) Hydrazone Complex

| Ligand | Metal Salt | Proposed Geometry | Reference |

|---|---|---|---|

| 4-chlorobenzaldehyde hydralazine hydrazone | Ni(II) | Square-planar | researchgate.net |

| 4-chloro-N'-(4-chlorobenzylidene)benzhydrazide | NiCl₂ | Not specified | analis.com.my |

| Isonicotinoyl 2-chlorobenzaldehyde (B119727) hydrazone* | Ni(II) | Square-planar | rsisinternational.org |

*Analogue to the 4-chloro derivative

Copper(II) Complexes

The synthesis of Copper(II) complexes with these hydrazone ligands follows similar procedures. Research on the complex of 4-chlorobenzaldehyde hydralazine hydrazone suggests that the resulting Cu(II) complex adopts a tetrahedral geometry. researchgate.net Copper(II) hydrazone complexes are a subject of significant interest, and their formation is readily identified through spectroscopic and analytical methods. mdpi.comrsc.org The interaction between the copper ion and the ligand can lead to various coordination modes and geometries.

Table 3: Selected Copper(II) Hydrazone Complex

| Ligand | Metal Salt | Proposed Geometry | Reference |

|---|

Zinc(II) Complexes

Zinc(II) complexes with hydrazone ligands derived from 4-chlorobenzaldehyde have also been prepared. The reaction of 4-chlorobenzaldehyde hydralazine hydrazone with a Zn(II) salt yields a complex with a proposed tetrahedral geometry. researchgate.net As zinc(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and colorless, and their structures are typically determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction. The development of zinc-based hydrazone complexes is an active area of research. nih.gov

Table 4: Selected Zinc(II) Hydrazone Complex

| Ligand | Metal Salt | Proposed Geometry | Reference |

|---|

Palladium Complexes

Palladium(II) complexes featuring hydrazone ligands derived from 4-chlorobenzaldehyde have been synthesized. One method involves the reaction of a ligand precursor, such as 4-dodecyloxybenzoylhydrazine, with 4-chlorobenzaldehyde, followed by the addition of palladium(II) chloride. researchgate.net An alternative route is the direct reaction of the pre-formed aroylhydrazone ligand with the palladium salt. researchgate.net These synthesis methods typically yield square planar palladium(II) complexes, where the hydrazone coordinates as a bidentate or tridentate ligand. researchgate.netrsc.org These complexes are of interest for their potential catalytic applications, such as in Suzuki-Miyaura cross-coupling reactions. rsc.org

Table 5: Selected Palladium(II) Hydrazone Complex

| Ligand | Metal Salt | Proposed Geometry | Reference |

|---|

General Complexation with Metal Ions

(4-Chlorophenyl)methylidenehydrazine and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. researchgate.netjptcp.com The presence of both nitrogen and, in some derivatives, oxygen donor atoms allows these hydrazones to act as chelating agents, binding to metal centers in different coordination modes. mtct.ac.in The complexation typically involves the azomethine nitrogen and can also include the amino nitrogen of the hydrazone moiety. mtct.ac.in

The formation of colored complexes with metal ions is a notable characteristic, a property that has been harnessed for the detection of heavy metals. smolecule.com Studies have reported the synthesis and characterization of complexes with a range of metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). jptcp.comresearchgate.net The coordination of the hydrazone ligand to the metal ion is confirmed through various spectroscopic techniques, such as infrared (IR) and UV-Visible spectroscopy. jptcp.comresearchgate.net In the IR spectra of the metal complexes, shifts in the vibrational frequencies of the C=N and N-H bonds, compared to the free ligand, provide evidence of coordination. jptcp.com Furthermore, the appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) bonds. jptcp.com The resulting metal complexes often exhibit distinct geometries, such as distorted octahedral or square planar, as revealed by techniques like single-crystal X-ray diffraction. researchgate.net

Stoichiometry of Metal-Ligand Interactions

The stoichiometry of the interaction between (4-chlorophenyl)methylidenehydrazine derivatives and metal ions is a critical aspect of their coordination chemistry, defining the ratio in which the ligand binds to the metal center. This ratio is influenced by several factors, including the nature of the metal ion, the specific structure of the hydrazone ligand, and the reaction conditions.

Investigations into the complexation of various hydrazone ligands have revealed different metal-to-ligand stoichiometries. For instance, studies on N'-[(4-chlorophenyl)methylene]nicotinohydrazide with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been conducted to determine their stability constants and thermodynamic parameters. researchgate.net Spectrophotometric studies on the interaction of o-hydroxyacetophenone isobutyroylhydrazone with Co(II), Ni(II), and Cu(II) indicated the formation of 1:2 (metal:ligand) complexes for Co(II) and Ni(II), and a 1:1 complex for Cu(II). researchgate.net

In a study involving a nickel(II) complex with a hydrazone derived from 4-chlorobenzaldehyde and 4-chlorobenzhydrazide (B1581245), a 1:1 stoichiometric formation was observed between the Ni²⁺ cation and the ligand. analis.com.my Similarly, elemental analysis of various transition metal complexes with a hydrazone ligand derived from 2-5-dihydroxy propiophenone (B1677668) and pyrazine-2-carbohydrazide (B1222964) suggested a 1:1 metal-to-ligand stoichiometry for all the synthesized complexes. chemistryjournal.net The determination of these stoichiometries is often achieved through techniques such as Job's method of continuous variation, molar ratio method, and elemental analysis. researchgate.netchemistryjournal.netresearchgate.net

The table below summarizes the observed stoichiometries for different metal-hydrazone complexes.

| Metal Ion | Hydrazone Ligand | Stoichiometry (Metal:Ligand) | Reference |

| Co(II) | o-hydroxyacetophenone isobutyroylhydrazone | 1:2 | researchgate.net |

| Ni(II) | o-hydroxyacetophenone isobutyroylhydrazone | 1:2 | researchgate.net |

| Cu(II) | o-hydroxyacetophenone isobutyroylhydrazone | 1:1 | researchgate.net |

| Ni(II) | 4-chloro-N'-(4-chlorobenzylidene)benzohydrazide | 1:1 | analis.com.my |

| VO(IV), Cr(III), Fe(III), UO₂(VI) | 1-((2,5-dihydroxyphenyl))propylidene)pyrazine-2-carbohydrazide | 1:1 | chemistryjournal.net |

Catalytic Applications of Metal-Hydrazone Complexes

Metal complexes derived from hydrazone ligands have emerged as promising catalysts in various organic transformations. The versatility of hydrazones allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Recent research has explored the use of metal-hydrazone complexes as catalysts for this important transformation.

A notable example is the application of a nickel(II)-hydrazone complex in the Suzuki reaction between phenylboronic acid and various aryl bromides. analis.com.my This complex, derived from 4-chloro-N'-(4-chlorobenzylidene)benzohydrazide and nickel(II) chloride, demonstrated effective catalytic performance. analis.com.my The study investigated the influence of different solvents and bases on the reaction's efficiency. The best results were achieved using methanol as the solvent and potassium carbonate (K₂CO₃) as the base at a temperature of 65°C. analis.com.my Under these optimized conditions, the reaction between phenylboronic acid and 1-bromo-4-nitrobenzene, with a catalyst loading of 0.5 mol%, yielded a conversion rate of 81.86% within a 2-hour reaction time. analis.com.my

The catalytic cycle of the Suzuki reaction typically involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. The electronic and steric environment provided by the hydrazone ligand plays a crucial role in facilitating these steps.

The following table presents the conversion rates for the Suzuki reaction catalyzed by the nickel(II)-hydrazone complex with different aryl bromides. analis.com.my

| Aryl Bromide | Product | Conversion (%) |

| 1-bromo-4-nitrobenzene | 4-nitro-1,1'-biphenyl | 81.86 |

| 4-bromoanisole | 4-methoxy-1,1'-biphenyl | Not specified |

| 4-bromoacetophenone | 1-(1,1'-biphenyl-4-yl)ethan-1-one | Not specified |

| Bromobenzene | 1,1'-biphenyl | Not specified |

Advanced Characterization, Structural Analysis, and Theoretical Investigations

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies provide profound insights into the intrinsic properties of "Benzaldehyde, 4-chloro-, hydrazone" at the molecular level. These in silico methods complement experimental data, offering a detailed understanding of its structure, reactivity, and potential interactions with biological systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For hydrazone derivatives, DFT calculations, particularly using the B3LYP hybrid functional, have been widely employed to achieve a balance between accuracy and computational cost. mdpi.comorientjchem.org

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For hydrazone derivatives, DFT calculations are used to determine key structural parameters. mdpi.comekb.eg The geometry is optimized to a minimum on the potential energy surface, which is crucial for the accuracy of subsequent property calculations. ekb.eg

Table 1: Representative Optimized Geometrical Parameters for a Hydrazone Core Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | ~1.28 | ||

| N-N | ~1.38 | ||

| C-Cl | ~1.74 | ||

| C-N-N | ~117 | ||

| C-C=N | ~121 | ||

| Phenyl ring-C=N | Variable |

Note: The values presented are typical for hydrazone structures and may vary slightly for the specific compound "this compound".

DFT is instrumental in elucidating the electronic properties of "this compound". Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. These calculations are fundamental to understanding the molecule's behavior in chemical reactions and its potential as an electronic material.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Electronegativity | χ | - (ELUMO + EHOMO) / 2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / η | Reciprocal of hardness |

| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ -χ) | Propensity to accept electrons |

These parameters are typically calculated using the B3LYP/6-311++G(d,p) level of theory. orientjchem.orgmdpi.com

Vibrational frequency analysis serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. mdpi.com The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. For example, characteristic vibrational modes for hydrazones include the N-H stretching, C=N stretching, and C=C stretching of the aromatic ring. mdpi.com

Table 3: Calculated Thermodynamic and Spectral Parameters

| Parameter | Description | Significance |

| Dipole Moment (μ) | A measure of the net molecular polarity arising from charge separation. | Influences solubility, intermolecular forces, and binding interactions. mdpi.com |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Confirms stability of the optimized structure and predicts the IR spectrum. mdpi.commdpi.com |

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | Indicates the thermodynamic stability of the molecule. ekb.eg |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on "this compound" are not extensively documented in publicly available literature, the technique is broadly applied to understand the dynamic behavior of similar organic molecules and their complexes.

For a molecule like "this compound," MD simulations could be employed to:

Explore conformational changes in different solvent environments.

Investigate the stability of the molecule's structure over time at various temperatures.

Simulate the interaction dynamics with a biological target, such as an enzyme or a DNA strand, providing insights into the binding process and the stability of the resulting complex.

Study the E/Z isomerization dynamics around the C=N double bond, which is a known characteristic of hydrazones. scielo.br

The simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, revealing the molecule's dynamic behavior.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA). grafiati.commdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For "this compound," molecular docking studies would involve docking the molecule into the active site of a specific biological target. Hydrazone derivatives have been investigated as potential inhibitors of various enzymes, including DNA gyrase. grafiati.com

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the ligand ("this compound") by optimizing its geometry and assigning charges.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the receptor's active site.

Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The more negative the score, the stronger the predicted interaction.

Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For example, the hydrazone moiety can act as a hydrogen bond donor and acceptor, while the 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions. These insights are invaluable for the rational design of more potent and selective inhibitors.

Analysis of Intermolecular Forces and Hydrogen Bonding

The structure of "this compound" allows for various intermolecular interactions that govern its physical properties and its interactions in a biological context. The molecule possesses both hydrogen bond donor and acceptor sites. The hydrazone moiety (-NH-N=) contains a hydrogen atom that can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. The presence of the electronegative chlorine atom on the phenyl ring also contributes to the molecule's polarity and its ability to engage in dipole-dipole interactions and van der Waals forces. These intermolecular forces are crucial for the molecule's conformation and its ability to bind to receptor sites.

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling are powerful tools in the evaluation of drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of compounds like "this compound." Computational models are used to assess parameters based on Lipinski's rule of five and Veber's rule to predict oral bioavailability. Studies on analogous benzylidene-hydrazones have demonstrated good drug-likeness properties with no violations of these rules. acs.org Furthermore, predictive modeling can estimate toxicity effects and drug scores, providing a comprehensive preclinical assessment of the compound's potential as a therapeutic agent. acs.org

Analysis of Electrochemical and Photophysical Properties through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides deep insights into the electrochemical and photophysical properties of hydrazone compounds. acs.orgnih.govnih.gov These methods are used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and other quantum chemical parameters like electronegativity and chemical hardness. acs.orgnih.gov These calculations help in understanding the electronic transitions and the charge transfer characteristics of the molecule, which are fundamental to its photophysical behavior, including absorption and emission spectra. nih.govrsc.org For instance, computational studies on hydrazone-based systems have elucidated the nature of low-energy absorption bands and their charge-transfer character. acs.org The electrochemical behavior, such as oxidation and reduction potentials, can also be predicted and correlated with the molecular orbital energies. acs.org

Spectroscopic Elucidation and Characterization

Spectroscopic techniques are essential for the structural confirmation of "this compound."

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" is characterized by specific absorption bands that confirm the presence of its key functional groups. The formation of the hydrazone from 4-chlorobenzaldehyde (B46862) and hydrazine (B178648) results in the appearance of new characteristic peaks and the disappearance of the aldehydic C=O stretching band.

Key FT-IR Spectral Data for Benzaldehyde (B42025), 4-chloro-, hydrazone:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | N-H stretching vibrations of the hydrazone group |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | C=N stretching of the imine group |

| ~1590-1450 | C=C stretching within the aromatic ring |

| ~1100-1000 | C-Cl stretching |

| ~850-800 | p-substituted benzene (B151609) ring C-H out-of-plane bending |

The presence of the N-H stretch and the C=N stretch, coupled with the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, confirms the successful formation of the hydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of "this compound."

¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the aromatic protons, the azomethine proton (-CH=N-), and the amine protons (-NH₂). The aromatic protons of the 4-chlorophenyl group typically appear as two doublets in the region of δ 7.3-7.8 ppm due to the para-substitution pattern. The azomethine proton gives a singlet at a downfield chemical shift, usually in the range of δ 7.5-8.5 ppm. The two protons of the -NH₂ group of the hydrazone will appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule. The carbon of the azomethine group (CH=N) is typically observed around δ 140-150 ppm. The aromatic carbons of the 4-chlorophenyl ring will have distinct signals, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.5-8.5 | 1H, singlet, -CH=N- | ~140-150 | C=N |

| ~7.3-7.8 | 4H, multiplet (or two doublets), Aromatic-H | ~135-140 | Aromatic C-Cl |

| Broad singlet | 2H, -NH₂ | ~128-130 | Aromatic CH |

| ~125-135 | Aromatic C-C |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the imine proton, and the hydrazone protons.

In the ¹H NMR spectrum of 4-chlorobenzaldehyde, the aldehydic proton (CHO) typically appears as a singlet at approximately 9.99 ppm. The aromatic protons show a more complex pattern. The protons ortho to the aldehyde group (H-2, H-6) are expected around 7.82 ppm, while the protons meta to the aldehyde group (H-3, H-5) are found at about 7.52 ppm.

For the hydrazone derivative, the imine proton (CH=N) signal is anticipated to appear in the range of 7.8 to 8.9 ppm. The NH₂ protons of the hydrazone group would likely produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The aromatic protons of the 4-chlorophenyl ring in the hydrazone will have chemical shifts similar to those in the parent aldehyde but may experience slight shifts due to the change in the electronic nature of the substituent at C-1.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to CH=N) | ~7.7-7.9 | d |

| Ar-H (meta to CH=N) | ~7.4-7.6 | d |

| CH=N | ~7.8-8.9 | s |

| NH₂ | Variable (broad) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of "this compound" will show signals for each unique carbon atom in the molecule.

Based on data for 4-chlorobenzaldehyde and general knowledge of hydrazone compounds, the following chemical shifts can be anticipated. The imine carbon (C=N) is a key diagnostic signal and is expected to appear in the region of 140-160 ppm. The carbon atom of the benzene ring attached to the chlorine atom (C-Cl) will be found at a characteristic chemical shift, typically around 135-140 ppm. The other aromatic carbons will appear in the range of 128-135 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~140-160 |

| C-Cl | ~135-140 |

| Aromatic C-H | ~128-135 |

| Aromatic C (ipso to CH=N) | ~130-135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the C=N double bond are the primary chromophores.

While a specific spectrum for the target hydrazone is not provided, the spectrum of a related compound, 4-chlorobenzaldehyde, O-benzoyloxime, shows a maximum absorption (λ_max) in the range of 250-280 nm, which is characteristic of the benzoyl chromophore. nist.gov For "this compound," the conjugation between the benzene ring and the hydrazone moiety is expected to result in a bathochromic (red) shift compared to the parent aldehyde. The π → π* transitions of the aromatic system and the C=N group are likely to appear as strong absorption bands in the 250-350 nm region.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS.

The mass spectrum of "this compound" would show a molecular ion peak [M]⁺ corresponding to its molecular weight (154.60 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation of the molecular ion would lead to several characteristic fragment ions. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and fragmentation of the aromatic ring. The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 154, 156, and 153 for "this compound". nih.gov A study on 4-chlorobenzaldehyde identified significant fragments at m/z 139 ([M-H]⁺), 111 ([M-CHO]⁺), and 75 ([C₆H₄]⁺). researchgate.net

| m/z | Proposed Fragment |

|---|---|

| 154/156 | [M]⁺ (Molecular ion) |

| 139 | [M-NH]⁺ or [C₇H₆ClN]⁺ |

| 125 | [M-N₂H]⁺ or [C₇H₆Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Crystallographic Investigations

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific SC-XRD study for "this compound" was not found in the provided search results, studies on closely related hydrazone compounds provide valuable insights into the expected solid-state structure.

For instance, the crystal structure of N'-(4-chlorobenzylidene)-4-methylbenzohydrazide reveals key structural features that are likely to be present in the target compound. These studies typically show that the hydrazone moiety adopts an E configuration about the C=N double bond, which is generally more stable. The molecule is often found to be nearly planar, which facilitates efficient crystal packing.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. For "this compound," hydrogen bonding and π-π stacking interactions are expected to be the dominant forces.

The hydrazone group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. These interactions can link the molecules into one-, two-, or three-dimensional networks.

Furthermore, the presence of the aromatic ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align. The chlorine substituent can also participate in halogen bonding (C-Cl···N or C-Cl···π interactions), which are increasingly recognized as important structure-directing forces in crystal engineering.

Analysis of Molecular Planarity and Dihedral Angles

The spatial arrangement of atoms and functional groups in a molecule, defined by its bond angles and dihedral (torsion) angles, is fundamental to its reactivity and intermolecular interactions. X-ray crystallography is the definitive method for determining these parameters in solid-state.

For instance, the critical torsion angle C7–N8–N9–C10 in p-CBT, which defines the orientation around the N-N bond, is approximately 177.9°, indicating a strong preference for a planar trans configuration. researchgate.net This extended conformation is a common feature in many thiosemicarbazone and hydrazone structures. researchgate.net It is reasonable to infer that this compound would also favor a similar planar structure to maximize electronic conjugation between the aromatic ring and the hydrazone functional group. In more complex derivatives, such as those containing bulky groups like ferrocene, significant twisting is observed, with large dihedral angles between different ring systems. nih.gov

Table 1: Selected Torsion Angles for the Related Compound 4-Chlorobenzaldehyde thiosemicarbazone (p-CBT) This table illustrates the near-planarity of a molecule structurally similar to this compound.

| Torsion Angle | Value (°) for Molecule A | Value (°) for Molecule B |

| C7–N8–N9–C10 | 177.9(3) | 177.8(3) |

Source: Adapted from crystallographic data on 4-chlorobenzaldehyde thiosemicarbazone. researchgate.net

Hydration and Co-crystallization Phenomena

Hydration refers to the inclusion of water molecules within the crystal lattice of a compound during its crystallization from aqueous or mixed-solvent systems. Co-crystallization is a related phenomenon where a compound crystallizes with a stoichiometric amount of a second, different neutral molecule (a co-former). These phenomena can significantly alter the physicochemical properties of a compound, including its solubility, stability, and melting point.

Currently, there is no specific information available in the reviewed scientific literature detailing studies on the hydration or co-crystallization of this compound. Such studies would be valuable to explore the compound's hydrogen bonding capabilities and to modulate its solid-state properties.

Other Advanced Analytical Techniques

Elemental Microanalysis (C, H, N)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula to confirm its identity and purity.

For this compound, with the molecular formula C₇H₇ClN₂, the theoretical elemental composition can be calculated. nih.gov This calculated data serves as the benchmark for experimental results obtained from synthetic batches of the compound or its derived complexes.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 54.39% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.56% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.93% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.12% |

| Total | 154.60 | 100.00% |

Source: Calculated from the molecular formula C₇H₇ClN₂ and atomic masses. nih.gov

Conductivity Measurements of Complexes

Molar conductivity measurements are performed on solutions of metal complexes to determine their electrolytic nature. The measurement is typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting conductivity value helps to distinguish between non-electrolytic complexes (where the ligand and metal ion are all within the coordination sphere) and electrolytic complexes (where one or more anions or coordinated solvent molecules are outside the coordination sphere and can dissociate in solution).

For complexes derived from this compound, low molar conductivity values would suggest a non-electrolytic nature, indicating that the anions (e.g., chloride, acetate) are directly coordinated to the metal center. Conversely, high molar conductivity values would imply that the anions are not coordinated and exist as counter-ions in the solution, characteristic of 1:1, 1:2, or other types of electrolytes. No specific conductivity data for complexes of this hydrazone were found in the searched literature.

Magnetic Susceptibility Assessments of Paramagnetic Complexes